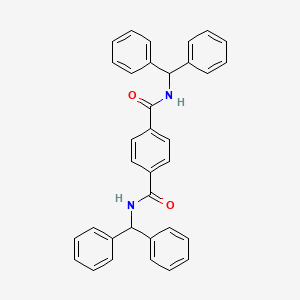
N,N'-Dibenzhydryl-terephthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dibenzhydryl-terephthalamide: is a chemical compound with the molecular formula C34H28N2O2 and a molecular weight of 496.614 . This compound is part of the terephthalamide family, which is known for its applications in various fields, including polymer science and materials chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibenzhydryl-terephthalamide typically involves the reaction of terephthaloyl chloride with benzhydrylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N’-Dibenzhydryl-terephthalamide can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols .
Scientific Research Applications
N,N’-Dibenzhydryl-terephthalamide has several scientific research applications, including:
Polymer Science: It is used as a β-nucleating agent for isotactic polypropylene, enhancing its crystallization and mechanical properties.
Materials Chemistry: It is used in the synthesis of advanced materials with specific properties such as thermal stability and mechanical strength.
Biological Research: It may be used in the study of molecular interactions and as a building block for more complex molecules.
Industrial Applications: It is used in the production of high-performance polymers and materials.
Mechanism of Action
The mechanism of action of N,N’-Dibenzhydryl-terephthalamide involves its interaction with specific molecular targets and pathways. For example, as a β-nucleating agent, it promotes the formation of β-crystals in isotactic polypropylene, enhancing its mechanical properties. The exact molecular targets and pathways involved in this process are still under investigation .
Comparison with Similar Compounds
- N,N’-Diphenyl-terephthalamide
- N,N’-Dicyclohexyl-terephthalamide
- N,N’-Diisobutyl-terephthalamide
- N,N’-Bis(2-hydroxyethyl)-terephthalamide
Comparison: N,N’-Dibenzhydryl-terephthalamide is unique due to its specific molecular structure, which imparts distinct properties such as enhanced thermal stability and mechanical strength. Compared to similar compounds, it may offer better performance in specific applications, such as polymer science and materials chemistry .
Properties
Molecular Formula |
C34H28N2O2 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
1-N,4-N-dibenzhydrylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C34H28N2O2/c37-33(35-31(25-13-5-1-6-14-25)26-15-7-2-8-16-26)29-21-23-30(24-22-29)34(38)36-32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24,31-32H,(H,35,37)(H,36,38) |
InChI Key |
JJUBFLVYUUGROC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















